C.I.Basic Orange 21

説明

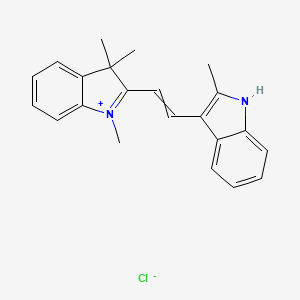

C.I.Basic Orange 21 is a synthetic organic compound belonging to the indolium family. This compound is characterized by its unique structure, which includes two indole moieties connected by a vinyl group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of C.I.Basic Orange 21 typically involves the following steps:

Condensation Reaction: The initial step involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with 1,3,3-trimethyl-2-methyleneindoline in the presence of a suitable base, such as sodium hydroxide, to form the intermediate compound.

Vinylation: The intermediate compound undergoes a vinylation reaction with a vinyl halide, such as vinyl chloride, in the presence of a palladium catalyst to form the desired product.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

化学反応の分析

Acid-Base and Solubility Behavior

The dye exhibits pH-dependent solubility due to its cationic nature:

| Solvent System | Solubility (mg/mL) | Observed Color |

|---|---|---|

| Water (cold) | Slightly soluble | Yellow |

| Water (hot) | Fully soluble | Bright orange |

| Ethanol | Soluble | Yellow |

| Methanol:Water (1:1) | 10 mg/mL | Red-orange |

In acidic conditions (pH < 3), the dye remains protonated, enhancing water solubility. Under alkaline conditions (pH > 9), partial deprotonation reduces solubility, leading to precipitation .

Reactivity with Metal Ions

C.I. Basic Orange 21 undergoes significant color shifts in the presence of transition metals due to complexation:

| Metal Ion | Color Shift | Application Impact |

|---|---|---|

| Cu²⁺ | Reddish-brown | Reduced colorfastness on fabrics |

| Fe³⁺ | Dark orange | Alters dye uptake efficiency |

| Zn²⁺ | Minimal change | Used in purification processes |

These interactions are critical in industrial dyeing, where metal-contaminated water can compromise product quality .

Photodegradation and Stability

Exposure to UV light induces decomposition via cleavage of the azo bond:

-

Primary Pathway :

-

Kinetics : Photodegradation follows first-order kinetics with a half-life of ~120 minutes under UV irradiation (λ = 365 nm) .

Stability Data :

| Condition | Degradation Rate (%/hour) |

|---|---|

| UV light (25°C) | 35% |

| Dark (25°C) | <5% |

| Heat (120°C, dry) | No change |

Aggregation with Polyanions

The dye forms non-covalent aggregates with polyanions like heparin, driven by electrostatic interactions:

-

Spectroscopic Shift : Aggregation causes a blue shift from 484 nm (monomeric form) to 465 nm (aggregated form) .

-

Thermodynamics : Binding energy for heparin-dye complexes is approximately −28 kJ/mol, indicating spontaneous association .

Reactions in Dyeing Processes

During textile applications, the dye reacts with sulfonic acid groups on acrylic fibers:

-

Mechanism :

-

Affinity : High dye-fiber affinity (−ΔG = 12.5 kJ/mol at 95°C) ensures strong adsorption .

Optimized Dyeing Parameters :

| Parameter | Optimal Value |

|---|---|

| Temperature | 90–95°C |

| pH | 4.5–5.5 |

| Dyeing Time | 60–120 minutes |

Environmental and Redox Reactions

科学的研究の応用

C.I.Basic Orange 21 has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Employed in the study of biological processes and as a fluorescent probe for imaging applications.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of C.I.Basic Orange 21 involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Similar Compounds

- 1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium phosphate

- 1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium acetate

- 1-ethyl-2,3,3-trimethyl-3H-indolium iodide

Uniqueness

C.I.Basic Orange 21 is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

生物活性

C.I. Basic Orange 21, also known as Chrysoidine or Basic Orange 2, is an azo dye commonly used in various applications, including textile dyeing and as a biological stain. This article explores its biological activity, including its effects on living organisms, potential toxicity, and biodegradation capabilities.

Chemical Structure and Properties

C.I. Basic Orange 21 is characterized by its azo group (-N=N-), which is responsible for its vibrant color. The structure can be represented as follows:

The presence of the azo bond makes it susceptible to reduction by certain microorganisms and enzymes, leading to the formation of potentially toxic amines.

Toxicological Profile

Acute Toxicity

Studies have shown that Basic Orange 21 exhibits acute toxicity in various animal models. For instance, repeated exposure in rats at a dose of 160 mg/kg body weight/day resulted in significant pathological changes in blood and stomach tissues . Additionally, genotoxicity assessments have classified it as a potential mutagenic substance, with evidence of DNA damage observed in both in vitro and in vivo studies .

Chronic Effects

Chronic exposure has been linked to adverse effects on the hematological system, including decreased red blood cell counts and hemoglobin levels . The dye's metabolites have also been implicated in mutagenicity, with some studies indicating that they can induce gene mutations in bacterial strains such as Salmonella typhimurium .

Biodegradation Studies

Biodegradation of C.I. Basic Orange 21 has been investigated using various bacterial strains. A notable study identified Escherichia coli as the most effective strain for degrading this dye, highlighting the role of microbial enzymes like azoreductase in breaking down the azo bond . The degradation process leads to the formation of less harmful compounds, which can be monitored through Fourier-Transform Infrared (FTIR) spectroscopy.

Table 1: Summary of Biodegradation Studies

| Bacterial Strain | Degradation Efficiency | Key Findings |

|---|---|---|

| Escherichia coli | High | Effective reduction of azo bonds |

| Pseudomonas putida | Moderate | Partial degradation observed |

| Bacillus subtilis | Low | Minimal impact on dye concentration |

Case Studies

Case Study 1: Environmental Impact Assessment

A study conducted to assess the environmental impact of C.I. Basic Orange 21 revealed significant toxicity to aquatic organisms. The dye's persistence in water bodies was linked to reduced biodiversity and impaired aquatic life due to its toxic metabolites .

Case Study 2: Textile Industry Application

Research into the application of Basic Orange 21 in textile dyeing processes indicated that while it provides vibrant colors, its environmental implications necessitate careful management. The introduction of solvent-assisted dyeing techniques has been proposed to minimize waste and enhance color uptake efficiency without compromising biodegradability .

特性

IUPAC Name |

1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2.ClH/c1-15-16(17-9-5-7-11-19(17)23-15)13-14-21-22(2,3)18-10-6-8-12-20(18)24(21)4;/h5-14H,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMLUNRKXJYKPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051984 | |

| Record name | C.I. Basic Orange 21 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3056-93-7 | |

| Record name | C.I. Basic Orange 21 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3056-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Basic Orange 21 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。